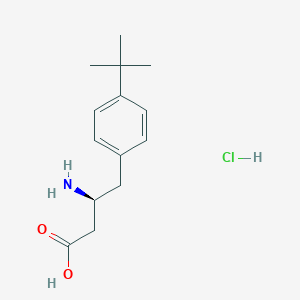

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

説明

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid.

Protection of Amino Group: The amino group is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.

Formation of the Phenyl Ring: The phenyl ring with a tert-butyl substituent is introduced through a Friedel-Crafts alkylation reaction.

Coupling Reaction: The protected amino acid is then coupled with the phenyl ring using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting group is removed to yield the free amino acid.

Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated products.

科学的研究の応用

Neurological Disorders

The primary application of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is in the treatment of neurological disorders such as epilepsy and neuropathic pain. It functions as a modulator of neurotransmitter release by interacting with voltage-gated calcium channels, thereby reducing excitatory neurotransmitter release. This mechanism has been extensively studied for its therapeutic potential in various conditions, including:

- Epilepsy : Clinical studies have demonstrated its efficacy in reducing seizure frequency.

- Neuropathic Pain : Research indicates significant pain relief in patients with diabetic neuropathy and postherpetic neuralgia.

- Anxiety Disorders : Emerging studies suggest potential benefits in managing anxiety symptoms.

Pharmacological Research

The compound's ability to interact with specific molecular targets makes it a valuable tool in pharmacological research. It can act as an inhibitor or activator of enzymes and may modulate the activity of various receptors and ion channels. This versatility allows researchers to explore:

- Drug-Drug Interactions : Investigating how this compound interacts with other pharmacological agents.

- Mechanism of Action Studies : Understanding its role in neurotransmission and cellular signaling pathways.

Synthesis and Development

The synthesis of this compound involves several chemical steps, which can be optimized for enhanced yield and purity. This aspect is crucial for pharmaceutical development, where consistent quality is essential.

Unique Characteristics

This compound is distinguished by its specific structural features, including:

- The presence of a tert-butyl group, enhancing lipophilicity.

- A unique stereochemistry that contributes to its biological activity.

These characteristics contribute to its efficacy and safety profile compared to structurally similar compounds.

Case Study 1: Efficacy in Epilepsy

A clinical trial involving patients with refractory epilepsy demonstrated that treatment with Gabapentin resulted in a significant reduction in seizure frequency compared to placebo controls. This study highlighted the compound's role as an adjunctive therapy.

Case Study 2: Pain Management

A randomized controlled trial assessed the effectiveness of Gabapentin in patients with diabetic neuropathy. Results indicated substantial improvements in pain scores and quality of life metrics, supporting its use as a first-line treatment option.

Case Study 3: Anxiety Disorders

Recent research explored the anxiolytic effects of Gabapentin in patients with generalized anxiety disorder. The findings suggested that it could be beneficial as an alternative treatment for anxiety, particularly for those who do not respond well to traditional anxiolytics.

作用機序

The mechanism of action of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors or ion channels, modulating their activity and influencing cellular pathways.

類似化合物との比較

Similar Compounds

- (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

- 4-tert-Butylphenol

- tert-Butyl 4-aminobutanoate

Uniqueness

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is unique due to its specific structural features, including the chiral center and the presence of both amino and carboxylic acid functional groups. These characteristics make it a versatile compound with distinct reactivity and a wide range of applications in various fields.

生物活性

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.

- Molecular Formula : C₁₄H₂₂ClN₃O₂

- Molecular Weight : Approximately 271.78 g/mol

- Structure : The compound features a tert-butyl group attached to a phenyl ring and a butanoic acid backbone. The presence of both amino and carboxylic acid functional groups enhances its reactivity and solubility, particularly in its hydrochloride form.

This compound exhibits several mechanisms of action:

- Enzyme Interaction : The compound has been shown to modulate enzyme activities, acting as both an inhibitor and activator depending on the target enzyme. This modulation can influence various cellular pathways, making it a candidate for therapeutic applications in conditions such as neurological disorders.

- Protein-Protein Interactions : It can be incorporated into peptides to study protein-protein interactions, which is crucial for understanding cellular signaling pathways and developing peptide-based drugs.

- Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : Some derivatives of similar compounds have been identified as DPP-IV inhibitors, which are relevant in the treatment of type 2 diabetes. This suggests that this compound may also possess similar inhibitory properties .

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in various fields:

Study on Enzyme Modulation

A study investigating the interaction of this compound with various enzymes revealed significant modulation of enzyme activity. The compound was found to inhibit certain enzymes involved in metabolic pathways, which could lead to potential applications in metabolic disorder treatments.

Synthesis and Pharmacological Evaluation

The synthesis of this compound has been optimized for large-scale production, allowing for extensive pharmacological evaluation. For instance, Fmoc-protected derivatives have been synthesized for use in solid-phase peptide synthesis, demonstrating the compound's versatility in drug development .

Comparative Analysis with Similar Compounds

特性

IUPAC Name |

(3S)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVGFMZLBRNQHM-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375865 | |

| Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217789-95-1 | |

| Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。